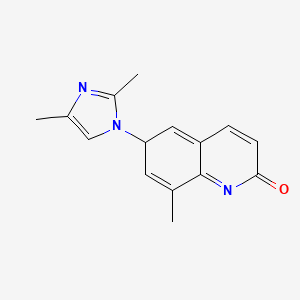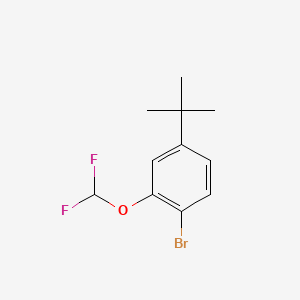![molecular formula C24H23F3 B14768953 1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)
1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl is an organic compound with the molecular formula C23H21F3 and a molecular weight of 354.41 g/mol . This compound is characterized by the presence of three fluorine atoms and a pentyl group attached to a terphenyl backbone. It is typically a solid at room temperature and is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl involves multiple steps, often starting with the reaction of aromatic compounds with fluorinating agents. One common method includes the use of aromatic amines and other functional groups in a series of chemical reactions . Industrial production methods may involve large-scale organic synthesis techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield different reduced forms.
Substitution: The fluorine atoms and pentyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used as an antioxidant, UV absorber, and stabilizer in coatings, plastics, and rubber.
Wirkmechanismus
The mechanism of action of 2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl involves its interaction with various molecular targets. The fluorine atoms enhance its reactivity and stability, allowing it to participate in various chemical reactions. The pentyl group provides hydrophobic properties, making it useful in applications requiring water resistance .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl include:
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: This compound has an additional fluorine atom and a propyl group instead of a pentyl group.
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro-4’‘-pentyl-1,1’4’,1’'-terphenyl: This compound has a difluorophenoxy group attached to the terphenyl backbone.
4’‘-Ethyl-2’-fluoro-4-pentyl-1,1’4’,1’'-terphenyl: This compound has an ethyl group and a single fluorine atom.
These compounds share similar structural features but differ in the number and position of fluorine atoms and the length of the alkyl chain, which can influence their chemical properties and applications.
Eigenschaften
Molekularformel |
C24H23F3 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
1,3-difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene |
InChI |
InChI=1S/C24H23F3/c1-2-3-4-5-6-17-7-9-18(10-8-17)19-11-12-23(24(27)15-19)20-13-21(25)16-22(26)14-20/h7-16H,2-6H2,1H3 |
InChI-Schlüssel |
MIOXORJPMSFAQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=CC(=C3)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


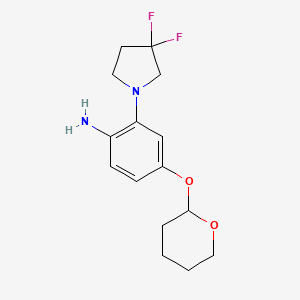

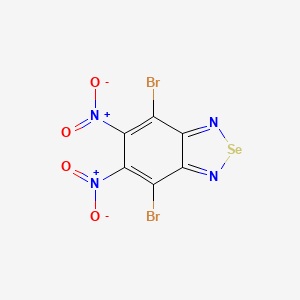


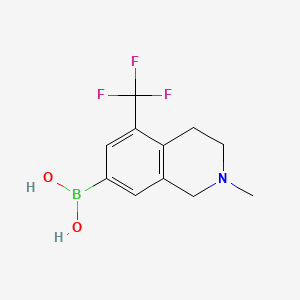
![(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)



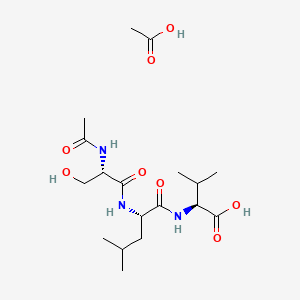
![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)
